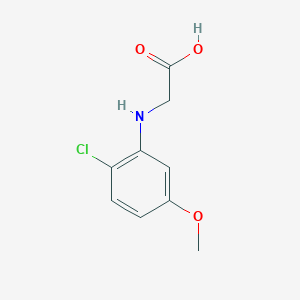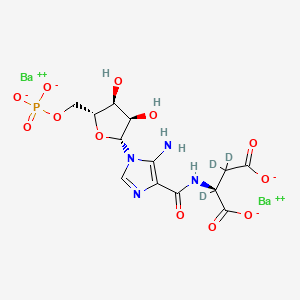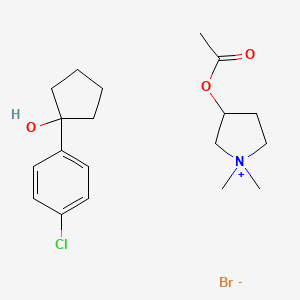
4,4'-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride is a chemical compound with the molecular formula C16H18N2O4·2HCl and a molecular weight of 375.247 . . This compound is characterized by the presence of a piperazine ring substituted with two benzene-1,2-diol groups, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride involves the reaction of piperazine with benzene-1,2-diol under specific conditions. The reaction typically requires a solvent such as water or an organic solvent, and the reaction is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve the use of large-scale reactors and purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride can be compared with other similar compounds such as:
2,5-Bis-(3,4-dihydroxyphenyl)piperazine: This compound has a similar structure but lacks the dihydrochloride component.
Adrenaline Impurity F: Another related compound with similar functional groups but different overall structure.
The uniqueness of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride lies in its specific substitution pattern and its role as an impurity in Epinephrine, making it a valuable compound for analytical and regulatory purposes.
Properties
Molecular Formula |
C16H20Cl2N2O4 |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
4-[5-(3,4-dihydroxyphenyl)piperazin-2-yl]benzene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C16H18N2O4.2ClH/c19-13-3-1-9(5-15(13)21)11-7-18-12(8-17-11)10-2-4-14(20)16(22)6-10;;/h1-6,11-12,17-22H,7-8H2;2*1H |
InChI Key |
CZJLBBXNGLFGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(N1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)



![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)





